molecular formula C19H26O2 B1228268 Propyl-delta(8)-tetrahydrocannabinol CAS No. 31262-38-1

Propyl-delta(8)-tetrahydrocannabinol

Cat. No.: B1228268
CAS No.: 31262-38-1
M. Wt: 286.4 g/mol
InChI Key: CDBDULHNWQRYSY-HUUCEWRRSA-N
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Description

Δ8-Tetrahydrocannabivarin is an analytical reference standard categorized as a cannabinoid. Δ8-Tetrahydrocannabivarin is regulated as a Schedule I compound in the United States. This product is intended for research and forensic applications.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7,10-11,14-15,20H,5-6,8-9H2,1-4H3/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBDULHNWQRYSY-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185189
Record name (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31262-38-1
Record name (6aR,10aR)-6a,7,10,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31262-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl-delta(8)-tetrahydrocannabinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031262381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6aR,10aR)-6,6,9-Trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-benzo[c]chromen-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Classification and Isomeric Relationships of Delta 8 Tetrahydrocannabinol

Propyl-delta(8)-tetrahydrocannabinol is classified as a propyl homolog of delta-8-tetrahydrocannabinol (B88935) (Δ8-THC). The key structural distinction lies in the alkyl side chain attached to the aromatic ring. While Δ8-THC possesses a five-carbon (pentyl) chain, Propyl-delta(8)-THC features a shorter three-carbon (propyl) chain. acslab.com This structural variation has a significant impact on the molecule's physicochemical properties and its interaction with cannabinoid receptors.

Isomerically, Propyl-delta(8)-THC is a positional isomer of its more commonly known counterpart, delta-9-tetrahydrocannabivarin (Δ9-THCV). The difference between these two isomers is the location of a double bond in the cyclohexene (B86901) ring. In Propyl-delta(8)-THC, this bond is located between the eighth and ninth carbon atoms, whereas in Δ9-THCV, it is between the ninth and tenth carbons. acslab.com This positioning of the double bond contributes to the relative chemical stability of the delta-8 isomer. nih.govpreprints.org

Furthermore, the entire class of tetrahydrocannabivarins (THCVs), including the delta-8 isomer, are homologs of the tetrahydrocannabinols (THCs). This relationship is defined by the differing lengths of their alkyl side chains.

Historical Context of Propyl Delta 8 Tetrahydrocannabinol Research

Research into propyl cannabinoids dates back to the early 1970s, with initial studies identifying the presence of these C3-analogs alongside their C5-counterparts in certain cannabis varieties, particularly from Asian origins. However, much of the early focus was on the delta-9-THC homolog, tetrahydrocannabivarin (B162180) (THCV).

Specific investigation into Propyl-delta(8)-tetrahydrocannabinol has been more recent and is often situated within broader studies of THC analogs and their synthesis. The synthesis of various 9-substituted delta-8-THC analogues has been a subject of academic inquiry, contributing to the foundational knowledge of how modifications to the THC structure influence biological activity. acslab.com The development of modular approaches to create synthetic (–)-trans-Δ8-THC derivatives has also paved the way for more targeted research into compounds like Propyl-delta(8)-THC. lookchem.com

Current Academic Significance of Propyl Delta 8 Tetrahydrocannabinol Studies

Biosynthetic Considerations and Natural Occurrence of this compound Homologues

The presence of propyl cannabinoids in Cannabis sativa L. is governed by a distinct biosynthetic pathway compared to their pentyl cousins. This initial biosynthetic route, combined with subsequent chemical transformations, dictates the natural concentration of compounds like this compound.

In the glandular trichomes of the cannabis plant, cannabinoid synthesis begins with precursor compounds. trichomeanalytical.com For propyl cannabinoids, the pathway utilizes Divarinic Acid (DA) rather than Olivetolic Acid (OA). trichomeanalytical.com An enzymatic reaction combines DA with Geranyl diphosphate (B83284) (GPP) to form the "mother" propyl cannabinoid, Cannabigerovarinic acid (CBGVA). trichomeanalytical.com Specific enzymes then convert CBGVA into the acidic forms of other propyl cannabinoids, including Tetrahydrocannabivarinic acid (THCVA). trichomeanalytical.com

Through non-enzymatic decarboxylation, typically induced by heat or prolonged storage, THCVA loses its carboxyl group to become Δ9-tetrahydrocannabivarin (Δ9-THCV). trichomeanalytical.com this compound is a positional isomer of Δ9-THCV and is found in only very small quantities in the cannabis plant. ccrconsulting.org It is widely understood that Δ8-THC, and by extension its propyl homologue, is typically formed from the non-enzymatic isomerization of the more abundant but thermodynamically less stable Δ9-THC isomer. nih.govresearchgate.netacs.orgpreprints.org This isomerization represents a shift of the double bond to a more stable position within the cyclohexene (B86901) ring. nih.govnih.gov

There is considerable scientific debate as to whether Δ8-THC is a true, albeit minor, natural phytocannabinoid or merely an artifact of processing and analysis. mdpi.com The extremely low concentrations found in plant material support the theory that it is not produced directly via enzymatic pathways but is instead a degradation product of Δ9-THC. acs.orgmdpi.com

This conversion can be unintentionally facilitated during extraction, purification, or analytical procedures, particularly those involving heat or acidic conditions. mdpi.com For example, research has shown that Δ8-THC content can increase during gas chromatography (GC) analysis or when using certain extraction solvents, suggesting its formation is an artifact of the methodology. mdpi.com These principles are directly applicable to the propyl homologues. The inherent instability of Δ9-THCV makes it susceptible to isomerization into the more stable this compound under similar conditions, making it difficult to distinguish between its natural trace presence and its formation as a laboratory artifact.

Semisynthetic Approaches to this compound

Given its low natural abundance, almost all this compound available for research and commerce is produced semisynthetically. mdpi.comnih.gov These methods rely on the chemical conversion of more abundant, naturally occurring cannabinoids.

The most common precursor for the synthesis of this compound is Cannabidivarin (B1668262) (CBDV), the propyl homologue of Cannabidiol (CBD). wikipedia.org CBDV is found in certain strains of Cannabis sativa and can be extracted in significant quantities. The conversion process is an acid-catalyzed intramolecular cyclization, a method well-documented for converting CBD into Δ8-THC and Δ9-THC. mdpi.comwikipedia.org While a total synthesis of n-propyl-delta-8-THC has been achieved through the condensation of (1S)-cis-verbenol with 5-n-propyl-1,3-dihydroxybenzene, the semisynthetic route from hemp-derived CBDV is generally more economically viable. nih.gov

The conversion of CBDV to this compound is achieved through an acid-catalyzed ring-closing reaction. wikipedia.org This cyclization can be catalyzed by a variety of Brønsted and Lewis acids. nih.govnih.govunimi.it The choice of acid, solvent, and reaction temperature significantly dictates the resulting mixture of isomers. nih.govmdpi.com

The reaction mechanism involves the protonation of a double bond in the CBDV molecule, which facilitates an intramolecular attack from one of the phenolic hydroxyl groups, forming the characteristic pyran ring of the tetrahydrocannabinol structure. nih.govunimi.it Under specific acidic conditions, the initially formed Δ9-THCV can further isomerize to the more thermodynamically stable this compound. nih.govmdpi.com Using p-toluenesulfonic acid as the catalyst in a non-polar solvent like toluene (B28343) is a frequently cited method to favor the formation of the Δ8 isomer. nih.govgoogle.commt.gov

Table 1: Common Acid Catalysts and Conditions for CBD to THC Conversion (Applicable to CBDV)
Acid CatalystTypeTypical SolventGeneral ConditionsPrimary Product(s)Source(s)
p-Toluenesulfonic acid (pTSA)BrønstedToluene, Benzene, DichloromethaneRefluxing or boilingFavors Δ8-THC nih.govnih.govmdpi.comgoogle.com
Boron Trifluoride Etherate (BF₃·Et₂O)LewisDichloromethane (DCM), TolueneStirred at 0°C to room temperatureCan yield Δ9-THC (kinetic product) or Δ8-THC (thermodynamic product) nih.govmdpi.com
Hydrochloric Acid (HCl)BrønstedEthanolRefluxing for several hoursMixture of Δ8-THC and Δ9-THC wikipedia.orgmt.gov
Sulfuric Acid (H₂SO₄)BrønstedCyclohexaneBoilingMixture of THC isomers mdpi.com
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)LewisToluene-10°C to room temperatureCan yield Δ9-THC (short reaction time) or Δ8-THC (longer reaction time) nih.govacs.org

Maximizing the yield and purity of this compound requires precise control over reaction parameters to favor its formation over Δ9-THCV, iso-THC isomers, and other byproducts. acs.orgresearchgate.net The conversion to the Δ8 isomer is a thermodynamic process; therefore, conditions that allow the reaction to reach equilibrium, such as longer reaction times and higher temperatures, tend to increase the yield of this compound. nih.govunimi.it

One patented method describes refluxing CBD in a reaction mixture with p-toluenesulfonic acid and toluene. google.com Analysis of the reaction over time showed that the concentration of Δ8-THC increased steadily, reaching over 80% of the crude oil after several hours. google.commt.gov The stereochemistry of the starting material (CBDV) is crucial for obtaining the desired (-)-trans-Δ8-THCP isomer. The synthesis aims to preserve the stereochemical configuration at the C6a and C10a positions. Careful selection of the catalyst and solvent system, along with rigorous control of temperature and reaction duration, is essential for optimizing both the chemical yield and the stereoselectivity of the final product. nih.govacs.org

Table 2: Example of Reaction Optimization for Δ8-THC Yield from CBD
Catalyst/SolventReaction TimeYield of Δ8-THC (%)Purity of Δ8-THC (%)Source(s)
pTSA / Toluene15 minutes79.33Not Specified google.commt.gov
pTSA / Toluene30 minutes81.7Not Specified google.commt.gov
pTSA / Toluene60 minutes86.0Not Specified mdpi.com
pTSA / Toluene120 minutes84.698.6 (after chromatography) mdpi.comgoogle.commt.gov

Total Synthesis of this compound and Analogues

The total synthesis of this compound (propyl-Δ⁸-THC) and its analogues is a field of significant interest, driven by the need for pure, well-characterized compounds for pharmacological research. Synthetic approaches provide access to specific isomers and derivatives that are often found in only trace amounts, if at all, in natural sources. These methods allow for precise control over the stereochemistry and structure of the final molecule, which is crucial for understanding its biological activity.

Stereospecific Synthetic Routes to Delta-8-tetrahydrocannabinol (B88935) Isomers

Stereospecific synthesis is paramount in cannabinoid chemistry to produce enantiomerically pure compounds, as the biological activity is highly dependent on the three-dimensional arrangement of the molecule. Several key strategies have been developed to control the stereochemistry during the synthesis of Δ⁸-THC and its homologues.

One of the most established stereospecific methods involves the acid-catalyzed condensation of a chiral monoterpenoid with a substituted resorcinol (B1680541). wikipedia.orgnih.gov The seminal synthesis reported by Mechoulam and colleagues in 1967 utilized this approach, reacting olivetol (B132274) with (-)-verbenol to produce (-)-trans-Δ⁸-THC. wikipedia.orgnih.gov To synthesize the propyl homologue, this reaction is adapted by replacing olivetol (5-pentylresorcinol) with 5-propyl-1,3-dihydroxybenzene (divarinol). nih.gov The use of the chiral terpene (-)-verbenol directs the formation of the desired stereoisomer. rsc.org

Another significant synthetic route is the acid-catalyzed intramolecular cyclization of cannabidiol (CBD) or its homologues. nih.govpreprints.org For the synthesis of propyl-Δ⁸-THC, the precursor would be cannabidivarin (CBDV), the propyl variant of CBD. Treatment of CBDV with a Lewis acid, such as boron trifluoride diethyl etherate (BF₃·OEt₂), or a Brønsted acid promotes the cyclization of the terpene moiety to form the tricyclic core of tetrahydrocannabinol. nih.govacs.org While this reaction can produce a mixture of isomers, including Δ⁹-THC and iso-THC, reaction conditions can be optimized to favor the formation of the thermodynamically more stable Δ⁸-THC isomer. nih.govacs.org

More complex, multi-step total syntheses have also been developed, offering alternative strategies for achieving high stereoselectivity. For instance, highly efficient asymmetric total syntheses of (-)-Δ⁸-THC have been achieved through methods like ruthenium-catalyzed asymmetric hydrogenation combined with an intramolecular SNAr cyclization as key steps. researchgate.net These advanced routes provide robust control over the stereochemical outcome, yielding the specific desired isomer.

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of propyl-Δ⁸-THC relies on the strategic combination of two key structural precursors: a resorcinol moiety that provides the aromatic core with the C-3 alkyl side chain, and a terpene-derived component that forms the fused cyclohexene ring. The choice of these precursors is determinant for the final structure of the cannabinoid.

The defining precursor for the "propyl" designation is 5-propylresorcinol , also known as divarinol or 5-propyl-1,3-dihydroxybenzene. nih.gov This compound establishes the three-carbon alkyl chain at the C-3 position of the phenolic ring.

The terpene component provides the remainder of the carbon skeleton and, crucially, the chiral centers of the molecule. Common terpene precursors used in stereoselective syntheses include:

(-)-Verbenol : A chiral pool substrate frequently used in condensation reactions with resorcinols to stereoselectively form the Δ⁸-THC scaffold. wikipedia.orgrsc.org

(+)-p-Menth-2,8-dien-1-ol : Another key chiral intermediate that can be condensed with resorcinols in the presence of a Lewis acid catalyst to afford Δ⁹-THC, which can then be isomerized to the more stable Δ⁸-THC. nih.gov

Cannabidivarin (CBDV) : The propyl homolog of CBD, which serves as a direct precursor for propyl-Δ⁸-THC via acid-catalyzed intramolecular cyclization. nih.govnih.gov

The following table summarizes the primary precursors and their roles in the synthesis.

Precursor NameChemical NameRole in Synthesis
Divarinol 5-propyl-1,3-dihydroxybenzeneProvides the aromatic A-ring and the C-3 propyl side chain. nih.gov
(-)-Verbenol (1S,2R,5S)-4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-olChiral terpene that reacts with the resorcinol to form the B and C rings with specific stereochemistry. wikipedia.org
Cannabidivarin (CBDV) 2-[(1R,6R)-3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-propylbenzene-1,3-diolAn intermediate that undergoes intramolecular cyclization to form propyl-Δ⁸-THC. nih.gov

Synthesis of this compound Derivatives for Structure-Activity Relationship Investigations

The synthesis of derivatives of propyl-Δ⁸-THC is a critical component of cannabinoid research, aimed at elucidating structure-activity relationships (SAR). By systematically modifying specific parts of the molecule, researchers can probe how these changes affect the compound's interaction with cannabinoid receptors (CB1 and CB2) and other biological targets.

Modification of the C-3 Alkyl Side Chain

The alkyl side chain at the C-3 position of the phenolic ring is a key pharmacophoric group that significantly influences the biological activity of cannabinoids. nih.gov Modifications to this chain can lead to dramatic changes in receptor binding affinity and functional potency. Research has shown that the length of this n-alkyl chain directly corresponds with CB1 and CB2 binding affinities; increasing the chain length from a propyl to a pentyl, hexyl, or heptyl group generally leads to an increase in potency. nih.gov Conversely, shortening the chain, as seen in the propyl-containing tetrahydrocannabivarin (B162180) (THCV), can reduce potency compared to its pentyl counterpart, Δ⁹-THC. nih.gov

To explore these SAR, synthetic chemists have created a wide array of Δ⁸-THC analogues with varied C-3 substituents. These modifications are not limited to simple linear alkyl chains. For example, studies have reported the replacement of the traditional side chain with aryl and 1',1'-cycloalkyl substituents to investigate how bulk and conformational restriction in this region affect receptor interaction. nih.gov Some of these novel analogues have demonstrated enhanced binding affinities for both CB1 and CB2 receptors, exceeding that of the parent compound, Δ⁸-THC. nih.gov

The table below presents examples of such modifications on the general Δ⁸-THC scaffold, illustrating the impact on receptor binding.

C-3 Side Chain ModificationExample AnalogueReported CB1 Affinity (Ki, nM)Reported CB2 Affinity (Ki, nM)Source
1',1'-dimethylheptyl --- nih.gov
1',1'-cyclopropylpentyl Analogue 2d11.79.39 nih.gov
1',1'-cyclopentylpentyl Analogue 2f8.263.86 nih.gov

These synthetic efforts are crucial for designing new cannabinoid ligands with tailored selectivity and efficacy profiles for potential therapeutic applications.

Introduction of Deuterated Analogues for Metabolic Tracing

Isotopic labeling is a powerful tool used in pharmacology and drug metabolism studies. The introduction of deuterium (B1214612) (²H), a stable heavy isotope of hydrogen, into the structure of propyl-Δ⁸-THC allows for the creation of deuterated analogues that can be used for metabolic tracing and as internal standards in quantitative analysis. nih.govnih.gov

Deuterated compounds are nearly identical to their non-deuterated counterparts in terms of chemical properties and biological activity, but their increased mass allows them to be distinguished and accurately quantified by mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC). nih.govresearchgate.net This is particularly valuable for in vivo studies, where the deuterated analogue can be administered and its metabolic fate tracked without interference from endogenous compounds. nih.gov They are also essential as internal standards in bioanalytical methods to correct for sample loss during preparation and for variations in instrument response, thereby improving the accuracy of quantification. nih.govnih.gov

The synthesis of deuterated cannabinoids can be achieved through several strategies:

Using a Deuterated Precursor: The synthesis can start with an isotopically labeled precursor. For instance, using deuterated (-)-verbenol in the condensation reaction with a resorcinol will yield a specifically labeled Δ⁸-THC molecule. rsc.org

Side-Chain Deuteration: For specific labeling of the alkyl side chain, a deuterated 5-propylresorcinol can be synthesized and then used as the precursor in the condensation step. researchgate.net

Isotopic Exchange Reactions: In some cases, hydrogen atoms in the final molecule can be replaced with deuterium through exchange reactions, although this can be less specific.

The use of deuterated analogues, such as Δ⁸-THC-d₉, has been reported for the metabolic profiling of phytocannabinoids, highlighting their importance in analytical chemistry. nih.gov

Cannabinoid Receptor Interactions

The primary mechanism of action for many cannabinoids involves direct interaction with the two main cannabinoid receptors: Cannabinoid Receptor 1 (CB1) and Cannabinoid Receptor 2 (CB2). These receptors are G protein-coupled receptors (GPCRs) that modulate various physiological processes. mdpi.com The activity of Δ⁸-THCV at these receptors is characterized by a distinct dual profile.

Cannabinoid Receptor 1 (CB1) Binding Affinity and Agonism Profile

Current scientific evidence indicates that this compound (Δ⁸-THCV) functions as an antagonist at the CB1 receptor. nih.govbaymedica.com Unlike Δ⁹-THC, which is a partial agonist at this receptor, Δ⁸-THCV does not appear to activate CB1 receptors to produce cannabimimetic effects. nih.gov Instead, it has been shown to block or antagonize the effects of CB1 receptor agonists. baymedica.combeyondthc.com

In one in vitro study assessing CB1 agonism and antagonism, Δ⁸-THCV did not exhibit any agonist activity. It did, however, antagonize the synthetic CB1 full agonist CP 55,940 with a half-maximal inhibitory concentration (IC50) of 119.6 nM. baymedica.com Another study noted that while Δ⁸-THCV bound to the CB1 receptor with an affinity similar to that of Δ⁹-THC (Ki value of 46.3 ± 6.0 nM), it functioned as a competitive antagonist. nih.govreddit.com This antagonistic action is supported by in vivo studies where Δ⁸-THCV was able to block the antinociceptive and hypothermic effects of Δ⁹-THC in mice. scispace.com

Cannabinoid Receptor 2 (CB2) Binding Affinity and Agonism Profile

In contrast to its effects at the CB1 receptor, this compound (Δ⁸-THCV) has been identified as an agonist at the CB2 receptor. baymedica.comreddit.com The CB2 receptor is primarily expressed in immune cells and peripheral tissues, and its activation is generally associated with anti-inflammatory and immunomodulatory effects. mdpi.com

A key study demonstrated that Δ⁸-THCV and its 11-hydroxy metabolite activate CB2 receptors in vitro. baymedica.comcore.ac.uk This activation was shown to be functionally significant, as Δ⁸-THCV administration reduced tissue injury and inflammation in a mouse model of hepatic ischemia/reperfusion, an effect attributed at least in part to CB2 receptor activation. scispace.comcore.ac.uk Some literature describes Δ⁸-THCV as a dual CB1 receptor antagonist and CB2 receptor agonist, highlighting its unique pharmacological profile. nih.gov Despite these functional findings, specific binding affinity values (Ki) for Δ⁸-THCV at the CB2 receptor are not widely reported in the current scientific literature.

Comparative Receptor Efficacy and Potency with Delta-9-tetrahydrocannabinol and other Cannabinoids

The pharmacological actions of this compound (Δ⁸-THCV) are best understood when compared to its better-known counterparts, Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and its own isomer, Δ⁹-tetrahydrocannabivarin (Δ⁹-THCV).

Versus Δ⁹-THC: The most significant difference lies in their functional activity at the CB1 receptor. Δ⁹-THC is a well-established partial agonist, the activation of which is responsible for its characteristic psychoactive effects. nih.gov In stark contrast, Δ⁸-THCV is a CB1 antagonist, capable of blocking the in vivo effects of Δ⁹-THC. scispace.com While both compounds have a similar affinity for the CB1 receptor in some assays, their efficacy is oppositional. nih.gov At the CB2 receptor, both Δ⁹-THC and Δ⁸-THCV act as agonists, though detailed comparative potency studies are limited. nih.govbaymedica.com

Versus Δ⁹-THCV: Both Δ⁸-THCV and Δ⁹-THCV are CB1 receptor antagonists. nih.gov However, in vitro data suggest that Δ⁸-THCV is approximately half as potent as Δ⁹-THCV in its ability to antagonize a CB1 agonist. nih.govbaymedica.com Both isomers have been shown to antagonize Δ⁹-THC in vivo. scispace.com

CompoundCB1 Receptor Affinity (Ki)CB1 Receptor Functional ProfileCB2 Receptor Affinity (Ki)CB2 Receptor Functional Profile
This compound (Δ⁸-THCV)46.3 ± 6.0 nM nih.govreddit.comAntagonist (IC50 = 119.6 nM) baymedica.comData Not AvailableAgonist baymedica.comcore.ac.uk
Delta-9-tetrahydrocannabinol (Δ⁹-THC)47.7 ± 4.6 nM nih.govPartial Agonist nih.govData Not AvailableAgonist nih.gov
Delta-9-tetrahydrocannabivarin (Δ⁹-THCV)22–75.4 nM nih.govAntagonist (Potency ~2x Δ⁸-THCV) nih.govbaymedica.comWeaker than Δ⁹-THC nih.govAgonist/Antagonist (Dose-dependent) nih.gov

Molecular Mechanisms of Action Beyond Classical Cannabinoid Receptors

While the primary pharmacological activity of many cannabinoids is mediated through CB1 and CB2 receptors, research has increasingly shown that these compounds can interact with other receptor systems, influencing a variety of cellular functions. The investigation into the broader molecular mechanisms of this compound is an emerging area of research.

Exploration of Other Potential Receptor Targets

There is currently a notable lack of direct scientific evidence detailing the interaction of this compound (Δ⁸-THCV) with non-cannabinoid receptor targets. However, research into its isomer, Δ⁹-THCV, has revealed activity at other receptors, suggesting potential avenues for future investigation into Δ⁸-THCV. For instance, Δ⁹-THCV has been shown to act as an agonist at the G protein-coupled receptor 55 (GPR55) and to interact with various Transient Receptor Potential (TRP) channels. baymedica.comcore.ac.uk

Given the structural similarity between the two isomers, it is plausible that Δ⁸-THCV may also interact with these or similar targets, but this remains speculative without dedicated research. Studies have not yet confirmed whether Δ⁸-THCV engages with GPR55, TRPV1, or other related channels. baymedica.commedium.com Therefore, the pharmacology of Δ⁸-THCV at non-classical cannabinoid targets is a significant knowledge gap that requires further scientific exploration.

Intracellular Signaling Pathways and Modulations

The intracellular signaling pathways initiated by this compound (Δ⁸-THCV) are directly linked to its receptor interactions. As a CB2 receptor agonist, its activation is known to produce anti-inflammatory effects by decreasing oxidative stress. scispace.comcore.ac.uk In general, CB2 receptor activation is coupled to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels. mdpi.com Furthermore, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK) phosphorylation pathway, which is critical for regulating cellular processes like proliferation and differentiation. mdpi.com However, specific studies confirming that Δ⁸-THCV explicitly triggers the MAPK/ERK pathway are limited. mdpi.comibnsconnect.org

As a CB1 receptor antagonist, Δ⁸-THCV would be expected to block the intracellular signaling cascades typically initiated by CB1 agonists like Δ⁹-THC. This includes preventing the inhibition of adenylyl cyclase and modulating ion channels and other signaling proteins like MAPK. mdpi.com Docking simulations have suggested that the antagonistic properties of THCV isomers at the CB1 receptor may be related to a unique binding pose that involves the occupation of a receptor side pocket. baymedica.com Further research is necessary to fully elucidate the specific downstream intracellular modulations that are unique to Δ⁸-THCV.

Metabolism and Biotransformation of Propyl Delta 8 Tetrahydrocannabinol in Preclinical Models

In Vitro Metabolic Studies of Propyl-delta(8)-tetrahydrocannabinol

In vitro studies using subcellular fractions, such as hepatic microsomes, are crucial for identifying the primary enzymes and initial steps involved in the metabolism of a compound.

The liver is the primary site of cannabinoid metabolism, orchestrated mainly by the cytochrome P450 (CYP450) superfamily of enzymes located in hepatic microsomes. oup.com While studies specifically on Propyl-Δ8-THC are limited, the metabolism of its close analogue, Δ8-tetrahydrocannabinol (Δ8-THC), has been well-documented and provides a strong predictive model. The metabolism of propyl homologues is generally similar to that of their pentyl counterparts. nih.gov

In human hepatic microsomes, the metabolism of Δ8-THC is primarily catalyzed by two key CYP450 enzymes: CYP2C9 and CYP3A4. nih.govresearchgate.net The CYP2C subfamily, particularly CYP2C9, is largely responsible for the initial and activity-enhancing hydroxylation at the C-11 position. oup.comnih.govoup.com Meanwhile, CYP3A4 is the major enzyme involved in hydroxylations at other positions, such as the 7α- and 7β-positions. nih.govresearchgate.net The metabolism of Δ8-THC to its primary active metabolite, 11-hydroxy-Δ8-THC, is a significant step that may contribute to enhanced pharmacological activity and tolerance. oup.comoup.com

Table 1: Key Cytochrome P450 Enzymes in Δ8-THC Metabolism This table is based on data for Δ8-THC, the pentyl homologue, which serves as a model for Propyl-Δ8-THC.

EnzymePrimary Metabolic ReactionReference
CYP2C9 Catalyzes the 11-hydroxylation to form 11-hydroxy-Δ8-THC. nih.gov, oup.com
CYP3A4 Catalyzes hydroxylations at the 7α and 7β positions. nih.gov, researchgate.net

The primary metabolic pathway for propyl-cannabinoids, consistent with their pentyl homologues, involves oxidation. nih.gov The major biotransformation route begins with the hydroxylation of the compound, followed by further oxidation. nih.gov

For Propyl-Δ8-THC, the principal pathway is the creation of 11-hydroxy-Propyl-Δ8-tetrahydrocannabinol. nih.gov This active metabolite is then further oxidized to form the corresponding carboxylic acid metabolite, Propyl-Δ8-tetrahydrocannabinol-carboxylic acid (Propyl-Δ8-THC-COOH). nih.govmdpi.comnih.gov This two-step oxidation process—from the parent compound to an alcohol and then to a carboxylic acid—is a hallmark of cannabinoid metabolism. nih.gov Other identified metabolites are typically derivatives of these primary compounds, featuring additional hydroxylation. nih.gov

Following the initial oxidative metabolism by CYP450 enzymes (Phase I metabolism), cannabinoid metabolites undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. The most common conjugation pathway is glucuronidation.

The non-psychoactive carboxylated metabolite, Propyl-Δ8-THC-COOH, is conjugated with glucuronic acid to form its corresponding glucuronide. mdpi.comnih.govpreprints.org This final metabolite is then primarily excreted through urine. mdpi.comnih.gov This process is critical for the clearance of the compound from the system.

In Vivo Metabolic Pathways in Animal Models

In vivo studies in animal models provide a more comprehensive picture of metabolism, reflecting the complete physiological system.

Studies in male Charles River CD-1 mice have been instrumental in defining the in vivo metabolism of Propyl-Δ8-THC. nih.gov After administration, hepatic metabolites were isolated and identified, revealing a total of seven distinct metabolites. nih.gov The dominant metabolic pathway observed in the mouse liver was the production of 11-hydroxy-propyl-THCs and their subsequent oxidation to carboxylic acid metabolites. nih.gov Further hydroxylation of these compounds and the corresponding 11-alcohol also occurred. nih.gov

Additionally, pharmacokinetic studies have been conducted using guinea pig plasma to determine the concentrations of Propyl-Δ8-THC and its metabolite, Propyl-Δ8-THC-COOH. nih.gov

Comparative studies are essential for understanding the subtle differences in metabolism between closely related cannabinoids. The metabolism of Propyl-Δ8-THC has been directly compared to that of its isomer, Propyl-delta(9)-tetrahydrocannabinol (Propyl-Δ9-THC), in mice. nih.gov

However, when compared to their pentyl homologues (Δ8-THC and Δ9-THC), some differences emerge. For instance, less hydroxylation at the C-8 position was observed with Propyl-Δ9-THC compared to its pentyl counterpart. nih.gov Specifically, the 8α-hydroxy metabolite, which is a prominent metabolite of Δ9-THC, was not observed with Propyl-Δ9-THC. nih.gov Additionally, hydroxylation was noted to occur on the propyl side-chain at the C-2' position. nih.gov

Table 2: Identified Metabolites of Propyl-Δ8-THC in Mouse Liver

Metabolite ClassSpecific ExamplesReference
Primary Hydroxylated Metabolites 11-hydroxy-Propyl-Δ8-THC nih.gov
Oxidized Metabolites Propyl-Δ8-THC-carboxylic acid nih.gov
Further Hydroxylated Derivatives Hydroxylated derivatives of the 11-hydroxy and carboxylic acid metabolites nih.gov
Side-Chain Hydroxylated Metabolites Metabolites hydroxylated at the C-2' position of the propyl chain nih.gov

Distribution and Excretion of this compound Metabolites in Animal Systems

Following biotransformation, the resulting metabolites of this compound (Δ8-THCP) are distributed throughout the body before being eliminated. While specific quantitative data on the tissue distribution and excretion of Δ8-THCP metabolites are limited, the well-established pharmacokinetic principles of other cannabinoids, such as delta-9-tetrahydrocannabinol (Δ9-THC), provide a strong basis for understanding these processes. The structural similarities between Δ8-THCP and other cannabinoids, particularly their lipophilic nature, suggest analogous distribution and excretion patterns.

The primary metabolites of propyl-delta(8)-THC, identified in mouse studies, are the 11-hydroxy-propyl-THCs and their subsequent carboxylic acid derivatives. nih.gov These metabolites, like those of Δ9-THC, are expected to undergo extensive distribution into various tissues before ultimate excretion.

Distribution of Metabolites:

Due to their high lipid solubility, cannabinoids and their metabolites tend to accumulate in adipose (fat) tissue. nih.gov This leads to a prolonged presence in the body, with a slow redistribution from fat deposits back into the bloodstream. nih.gov The liver, being the primary site of metabolism, is expected to have high concentrations of Δ8-THCP metabolites. plos.org Studies on Δ9-THC in rats have shown that the liver contains the highest concentration of its metabolites, 11-hydroxy-THC (11-OH-THC) and 11-nor-9-carboxy-THC (THC-COOH). plos.org Other tissues where distribution is likely to occur include the lungs and spleen. nih.gov

The distribution of cannabinoid metabolites is not uniform across all tissues. For instance, in studies with Δ9-THC, the jejunum and adipose tissue showed the highest concentrations of the parent compound, while the liver was the primary site for its metabolites. plos.org It is reasonable to infer a similar distribution profile for the metabolites of Δ8-THCP.

Excretion of Metabolites:

The elimination of cannabinoid metabolites from the body occurs primarily through two main routes: feces and urine. nih.gov A significant portion of these metabolites is excreted in the feces, with a smaller amount eliminated in the urine. nih.gov For Δ9-THC, it is estimated that over 65% is excreted in the feces and about 20% in the urine. nih.gov The metabolites are often conjugated with glucuronic acid in the liver to increase their water solubility, facilitating their excretion. nih.gov In urine, the primary metabolite found is typically the glucuronide conjugate of the carboxylic acid form, while the hydroxylated metabolite is more predominant in feces. nih.gov

The table below summarizes the expected distribution and excretion characteristics of this compound metabolites based on findings from related cannabinoids in animal models.

ParameterFinding in Preclinical ModelsInference for Propyl-delta(8)-THC Metabolites
Primary Excretion Routes Feces and UrineThe majority of metabolites are likely excreted via feces, with a smaller portion in urine.
Major Fecal Metabolite 11-hydroxy-Δ9-THC11-hydroxy-propyl-delta(8)-THC is expected to be a major fecal metabolite.
Major Urinary Metabolite Glucuronide conjugate of THC-COOHThe glucuronide conjugate of the carboxylic acid metabolite of propyl-delta(8)-THC is expected to be the primary urinary metabolite.
Tissue Distribution High concentrations of Δ9-THC metabolites in the liver. plos.orgThe liver is anticipated to be a major site of accumulation for propyl-delta(8)-THC metabolites.
Adipose Tissue Accumulation Δ9-THC is highly lipophilic and distributes to adipose tissue. nih.govPropyl-delta(8)-THC and its metabolites are expected to accumulate in fat tissue, leading to a prolonged elimination half-life.

It is important to note that while these inferences are based on robust data from closely related compounds, further research specifically on the pharmacokinetics of this compound and its metabolites is necessary for precise quantitative characterization.

Structure Activity Relationships Sar of Propyl Delta 8 Tetrahydrocannabinol Analogues

Influence of Alkyl Side Chain Modifications at C-3 on Cannabinoid Receptor Interactions

The C-3 alkyl side chain is a key pharmacophore for classical cannabinoids, and modifications to this chain significantly impact receptor binding affinity and functional activity at both the CB1 and CB2 receptors. nih.gov

Correlating Alkyl Chain Length to Binding Affinity and Functional Potency

The length of the C-3 alkyl side chain on the resorcinol (B1680541) moiety of Δ8-THC analogues is a primary determinant of their interaction with cannabinoid receptors. Research into the structure-activity relationships of Δ8-THC and its close analogue, Δ9-THC, has demonstrated a direct correlation between the number of carbon atoms in this chain and the resulting binding affinity and functional potency. mdpi.com

A minimum of a three-carbon (propyl) chain is generally required for a Δ8-THC analogue to exhibit significant binding to the CB1 receptor. nih.gov As the chain length increases from three carbons, there is a corresponding increase in binding affinity at both CB1 and CB2 receptors. This trend continues, with optimal activity often observed with side chains of five to eight carbons in length. nih.govmdpi.com For instance, synthetic analogues with chains longer than the naturally predominant five-carbon pentyl chain have demonstrated significantly higher cannabimimetic potency. mdpi.com However, this relationship is not linear indefinitely; chains that are excessively long can lead to a decrease in activity. nih.gov

The synthesis and metabolic pathways of n-propyl-Δ8-THC have been studied, confirming its role as a key member of this homologous series. nih.gov The metabolism of propyl homologues primarily involves hydroxylation to form 11-hydroxy-propyl-THCs, followed by oxidation to carboxylic acid metabolites, a pathway similar to that of the more common pentyl homologues. nih.gov

Below is a data table illustrating the effect of C-3 alkyl chain length on the binding affinity of Δ8-THC analogues for human cannabinoid receptors.

Table 1: Binding Affinities (Ki, nM) of C-3 Alkyl Chain Analogues of Δ8-THC for Human Cannabinoid Receptors

Compound/Analogue C-3 Side Chain CB1 Ki (nM) CB2 Ki (nM)
Propyl-Δ8-THC C3 (Propyl) 166 ± 22 51 ± 2
Butyl-Δ8-THC C4 (Butyl) 61 ± 11 21 ± 1
Pentyl-Δ8-THC C5 (Pentyl) 47 ± 11 16 ± 1
Hexyl-Δ8-THC C6 (Hexyl) 25 ± 3 9.7 ± 2.0
Heptyl-Δ8-THC C7 (Heptyl) 14 ± 2 7.6 ± 1.0
Octyl-Δ8-THC C8 (Octyl) 8.5 ± 1.4 6.8 ± 0.6

Data synthesized from published research. nih.gov

Stereochemical Contributions to Receptor Agonism

The three-dimensional arrangement of atoms, or stereochemistry, within a cannabinoid molecule is another critical factor governing its interaction with receptors. Even subtle changes in the spatial orientation of functional groups can dramatically alter binding affinity and efficacy.

Studies on methylated Δ8-THC analogues have revealed the importance of the substitution position on the alkyl side chain. For example, a methyl group at the 2'-position of the side chain can result in a compound that is somewhat more active than the parent Δ8-THC. Conversely, placing the methyl group at the 4'-position tends to decrease activity, while a 3'-methyl substitution results in activity that is roughly equivalent to the parent compound.

The profound impact of stereochemistry is starkly illustrated in studies of enantiomers (non-superimposable mirror-image molecules). For example, the (-) enantiomer of 11-OH-delta-8-THC-dimethylheptyl, a potent synthetic analogue, demonstrates exceptionally high potency and efficacy in inhibiting adenylate cyclase, a downstream effect of CB1 receptor activation. This enantiomer also binds to the CB1 receptor with very high affinity. In contrast, its (+) enantiomer is over 1000 times less potent in these activities, highlighting the stereospecific requirements of the cannabinoid receptor binding pocket.

Functional Selectivity and Biased Agonism Associated with Propyl-delta(8)-tetrahydrocannabinol Derivatives

The concept of functional selectivity, or biased agonism, describes the ability of different agonists that bind to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating certain downstream signaling pathways over others. nih.gov This phenomenon is highly relevant to G protein-coupled receptors (GPCRs) like the cannabinoid receptors CB1 and CB2. nih.gov

While Δ8-THC and its derivatives like Propyl-Δ8-THC are generally classified as partial agonists at both CB1 and CB2 receptors, the specific signaling cascade they initiate can be nuanced. mdpi.comnih.gov Different cannabinoid ligands can elicit varied responses by differentially engaging G proteins or other signaling effectors like β-arrestins. biorxiv.org For example, studies on different cannabinoid agonists have shown that they can activate specific Gα protein subunits to varying degrees. This suggests that even structurally similar compounds, such as those in the Propyl-Δ8-THC family, could exhibit biased agonism. biorxiv.org

The alkyl side chain is believed to play a role in this process by influencing how the ligand settles into the binding pocket, which in turn affects the conformational state of the receptor and its coupling to intracellular signaling proteins. nih.gov The development of Δ8-THC analogues with modifications in the side chain has produced ligands that act as partial agonists or even antagonists, further demonstrating that this part of the molecule is key to modulating the functional response. By altering the flexibility or introducing specific functional groups to the propyl chain of Propyl-Δ8-THC, it may be possible to create derivatives that are biased towards specific therapeutic outcomes while minimizing unwanted side effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.govrti.org For Δ8-THC analogues, QSAR studies have been instrumental in understanding the structural requirements for high-affinity binding and functional potency. nih.govrti.org

These models have confirmed that the characteristics of the C-3 side chain are paramount. A key finding from QSAR analyses is that for optimal affinity and potency, the side chain must not only have a certain length but also possess the conformational flexibility to fold back towards the phenolic ring of the cannabinoid structure. nih.gov

Several QSAR techniques have been applied to Δ8-THC analogues:

Multiple Linear Regression (MLR): This method has identified two critical variables for predicting receptor affinity: the length of the side chain and the angle it forms from its point of attachment to its end. The analysis showed that while affinity is directly related to chain length, it is inversely related to this angle, suggesting that a "wrapped around" conformation is favored. nih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA studies on a broad range of Δ8-THC analogues have supported the hypothesis that the side chain's ability to fold back towards the main ring system is crucial for optimal interaction with the receptor. nih.gov

Modified Active Analogue Approach (MAA): This approach has helped to identify the most active conformations of the side chain, finding that those with constrained mobility within a specific radius tend to be the most potent. nih.gov

These QSAR models provide a robust framework for predicting the CB1 binding affinity of new synthetic cannabinoids, including novel derivatives of Propyl-Δ8-THC. nih.govchemrxiv.org By understanding the precise structural and physicochemical properties that govern activity, researchers can more rationally design compounds with desired pharmacological profiles.

Advanced Analytical Methodologies for Propyl Delta 8 Tetrahydrocannabinol Research

Chromatographic Techniques for Research Separation and Quantification

Chromatographic techniques are fundamental in the analysis of Propyl-Δ8-THC, enabling its separation from a complex matrix of other cannabinoids and plant constituents. The choice of technique depends on the analytical goal, whether it is for quantification, isolation, or metabolic studies.

High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) or Ultraviolet (UV) detection is a widely used technique for the quantification of cannabinoids. mdpi.comnih.gov This method is favored for its ability to analyze cannabinoids in their native state without the need for derivatization, which is particularly important for acidic cannabinoids that are thermally labile. nih.gov

For the separation of Propyl-Δ8-THC, a reversed-phase HPLC system is typically employed. The separation of THC isomers, including the delta-8 and delta-9 variants, is notoriously challenging due to their structural similarity. nih.gov However, by optimizing the mobile phase composition and using high-resolution columns, baseline separation can be achieved. nih.gov For instance, a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid, is used to improve peak shape and resolution on a C18 column. nih.gov The UV detection is commonly set at a wavelength of around 228 nm, where most cannabinoids exhibit strong absorbance.

Table 1: Representative HPLC-UV/PDA Method Parameters for THC Isomer Separation

ParameterValue/Description
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 2.7 µm) nih.gov
Mobile Phase A Water with 0.1% Phosphoric Acid nih.gov
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid nih.gov
Gradient Optimized for isomer separation
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 35 °C restek.com
Detection PDA/UV at 220 nm and 270 nm restek.com
Injection Volume 5 - 50 µL restek.com

Note: This table represents typical parameters for THC isomer separation; specific retention times for Propyl-Δ8-THC would need to be determined empirically.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For cannabinoids, which contain polar hydroxyl groups, derivatization is often necessary to improve their volatility and chromatographic behavior. cannabissciencetech.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique that replaces the active hydrogen on the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group. cannabissciencetech.comresearchgate.net This process reduces the polarity of the cannabinoids and prevents their thermal degradation in the hot GC inlet. cannabissciencetech.com

The separation of Propyl-Δ8-THC from its isomers by GC is achievable with high-resolution capillary columns. researchgate.net The choice of the stationary phase is critical for resolving closely related isomers. While derivatization is beneficial for improving chromatography, it's important to note that some derivatizing agents, particularly acidic ones, can cause isomerization of cannabinoids, for example, converting cannabidiol (B1668261) (CBD) to Δ8-THC and Δ9-THC. cannabissciencetech.com Therefore, careful selection of the derivatization reagent and reaction conditions is crucial for accurate quantification. cannabissciencetech.com

Table 2: Typical GC Conditions for Derivatized Cannabinoid Analysis

ParameterValue/Description
Column Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) mdpi.com
Stationary Phase e.g., 5% Phenyl Polysiloxane
Carrier Gas Helium
Injector Temperature ≥250 °C cannabissciencetech.com
Oven Program Temperature gradient from ~150 °C to 280 °C mdpi.com
Derivatization Silylation (e.g., with BSTFA) researchgate.net

Note: This table provides general GC parameters. The specific retention time for the TMS-derivative of Propyl-Δ8-THC would be unique.

Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for higher separation efficiency and faster analysis times compared to traditional HPLC. mdpi.com This enhanced resolution is particularly advantageous for separating complex mixtures of cannabinoids, including the isomers of Propyl-THC. mdpi.com UHPLC systems operate at higher pressures and provide sharper, narrower peaks, leading to improved sensitivity and quantification. mdpi.com

A UHPLC method for cannabinoid analysis would typically employ a sub-2 µm C18 column with a gradient elution using an acidified water and acetonitrile mobile phase. mdpi.com The increased resolving power of UHPLC can be critical in distinguishing Propyl-Δ8-THC from other propyl-THC isomers and impurities.

Mass Spectrometry (MS) Applications in Propyl-delta(8)-tetrahydrocannabinol Research

Mass Spectrometry (MS) is an indispensable tool in cannabinoid research, providing sensitive detection and crucial structural information. When coupled with a chromatographic separation technique, it offers unparalleled specificity and is essential for metabolic profiling and isomer differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of cannabinoids and their metabolites in biological matrices due to its high sensitivity and selectivity. restek.comsepscience.com This technique is particularly well-suited for metabolic profiling studies of Propyl-Δ8-THC. Following administration, the compound undergoes biotransformation in the body, leading to the formation of various metabolites. nih.gov

In a study on the in-vivo metabolism of n-propyl homologues of Δ8- and Δ9-THC in mice, several metabolites were identified. The primary metabolic pathway was found to be the hydroxylation at the 11-position to form 11-hydroxy-propyl-THCs, which are then further oxidized to carboxylic acid metabolites. nih.gov LC-MS/MS allows for the detection and quantification of these metabolites even at very low concentrations in plasma and urine. restek.comsepscience.com The use of multiple reaction monitoring (MRM) mode enhances the specificity of the analysis by monitoring specific precursor-to-product ion transitions for each analyte. restek.com

Table 3: Representative LC-MS/MS Parameters for Cannabinoid Metabolite Analysis

ParameterValue/Description
Ionization Mode Electrospray Ionization (ESI), positive or negative mode restek.com
Scan Type Multiple Reaction Monitoring (MRM) restek.com
Collision Gas Argon
Quantifier/Qualifier Ions Specific to each metabolite
Linear Range Typically in the low ng/mL range restek.com

Note: This table illustrates typical LC-MS/MS settings. Specific MRM transitions would need to be determined for Propyl-Δ8-THC and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation of volatile compounds. nih.govnih.gov For Propyl-Δ8-THC, GC-MS analysis of its derivatized form can provide a characteristic fragmentation pattern that serves as a fingerprint for its identification. cannabissciencetech.com The mass spectrum of the TMS-derivatized Propyl-Δ8-THC would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with several fragment ions.

The fragmentation patterns of THC isomers, while similar, often exhibit differences in the relative abundance of certain fragment ions, which can be used for their differentiation. cannabissciencetech.com For instance, the mass spectra of TMS-derivatized Δ8-THC and Δ9-THC both show a molecular ion at m/z 386.2 (for the pentyl homolog), but the ratios of the fragment ions differ. cannabissciencetech.com A similar principle would apply to the propyl homologues. Careful analysis of the mass spectra can thus help in the structural elucidation and differentiation of Propyl-Δ8-THC from its isomers.

Table 4: Common Fragment Ions in GC-MS of TMS-Derivatized THC (Pentyl Homolog)

m/zIon Description
386[M]+ (Molecular Ion)
371[M-15]+ (Loss of a methyl group)
303Retro-Diels-Alder fragmentation product
231Further fragmentation product
73Trimethylsilyl ion

Note: This table is based on the fragmentation of the more common pentyl-THC. The fragmentation pattern for Propyl-Δ8-THC-TMS would show a different molecular ion and potentially different relative abundances of fragment ions.

High-Resolution Mass Spectrometry for Byproduct Characterization in Synthetic Studies

The synthesis of this compound, typically achieved through the acid-catalyzed cyclization of its precursor, cannabidivarin (B1668262) (CBDV), is a process prone to side reactions. nih.govmdpi.com These reactions can generate a complex mixture of isomeric and degradation byproducts that are structurally similar to the target compound. High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in synthetic studies for the untargeted screening and characterization of these impurities. nih.gov

HRMS, particularly when coupled with techniques like Quadrupole Time-of-Flight (QToF), provides highly accurate mass measurements, typically with sub-5 ppm error. This precision allows for the determination of the elemental composition of unknown compounds detected in the synthetic mixture. For instance, during the synthesis of Δ8-THC, HRMS analysis has identified not only isomers with the same elemental formula (C21H30O2 for the pentyl homolog) but also unexpected byproducts such as chlorinated artifacts when hydrochloric acid is used as a catalyst.

In the context of Δ8-THCV synthesis, HRMS is crucial for identifying analogous byproducts. Researchers can detect the target molecule's protonated species and then search the data for other compounds exhibiting similar fragmentation patterns but with different retention times, indicating isomerism. Common byproducts expected from the isomerization of CBDV include other propyl-THC isomers (e.g., Δ9-THCV, iso-THC variants) and unreacted starting material. HRMS can readily distinguish these based on their exact mass, even when they co-elute chromatographically. nih.govresearchgate.net The fragmentation patterns generated in tandem MS (MS/MS) experiments further aid in the structural elucidation of these unknown byproducts by revealing characteristic neutral losses and fragment ions. nih.govnih.gov

Potential ByproductPredicted FormulaExact Mass [M+H]⁺Role of HRMS in Identification
Propyl-delta(9)-tetrahydrocannabinol (Δ9-THCV)C19H27O2287.2006Differentiates from Δ8-THCV based on chromatographic retention time and subtle fragmentation differences.
Propyl-iso-tetrahydrocannabinol (iso-THCV)C19H27O2287.2006Identifies isomers formed through alternative ring closures; elemental composition confirms it as an isomer. researchgate.net
Cannabidivarin (CBDV)C19H27O2287.2006Identifies unreacted precursor material. nih.gov
Chlorinated Propyl-THC ArtifactC19H28ClO2323.1772Detects the incorporation of chlorine from reagents like HCl, confirmed by characteristic isotopic pattern and exact mass.
Olivetol (B132274)C11H17O2181.1223Suggests a fully synthetic route or a significant degradation byproduct. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Synthetic Research

While HRMS is powerful for identifying elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural elucidation and confirmation of stereochemistry in synthetic cannabinoid research. nih.govnih.gov Both one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments are employed to definitively assign the chemical structure of this compound and differentiate it from its isomers. researchgate.net

The ¹H NMR spectrum provides critical information. The position of the double bond in the cyclohexene (B86901) ring, which defines the Δ8 isomer, is confirmed by the chemical shift and coupling constants of the olefinic proton. researchgate.netnih.gov Furthermore, the specific resonances and splitting patterns of the aromatic protons on the resorcinol (B1680541) ring and the protons within the dibenzopyran core provide a unique fingerprint for the Δ8-THC scaffold. nih.govresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The shifts of the olefinic carbons (C8 and C9) are particularly diagnostic for confirming the Δ8-isomer. nih.gov Two-dimensional techniques like HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for confirming the connectivity of the entire carbon skeleton, including the attachment point and structure of the C3-propyl side chain, distinguishing it from the C5-pentyl chain of Δ8-THC. researchgate.net Analysis of impurities by NMR can reveal extraneous peaks, allowing for the quantification of product purity relative to these contaminants. nih.gov

NucleusKey Structural FeatureCharacteristic Chemical Shift (δ) Range (ppm) (Based on Δ8-THC)Notes on Propyl-Δ8-THC Confirmation
¹HOlefinic Proton (H-8)~5.4Confirms the Δ8 double bond position. nih.gov
¹HAromatic Protons (H-2', H-4')6.0 - 6.3Confirms the substitution pattern on the aromatic ring. nih.gov
¹HPropyl Chain Protons (-CH2-, -CH3)0.9 (t), 1.6 (m), 2.4 (t)Confirms the presence and structure of the C3-propyl side chain, distinct from a pentyl chain.
¹³COlefinic Carbons (C-8, C-9)~124, ~134Diagnostic for the Δ8 double bond. nih.gov
¹³CPhenolic Carbon (C-1')~155Confirms the phenolic hydroxyl group. nih.gov
¹³CQuaternary Carbon (C-10a)~77Key signal in the dibenzopyran ring system. nih.gov

Optimized Sample Preparation Strategies for Analytical Research

The accuracy and sensitivity of analytical methods like HRMS and NMR are highly dependent on the quality of the sample. Optimized sample preparation is essential to extract this compound from various matrices, remove interfering substances, and concentrate the analyte to detectable levels. nih.gov The primary strategies used in cannabinoid research are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govresearchgate.net

Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases. nih.gov For cannabinoids, which are lipophilic, LLE is typically used to extract them from aqueous samples (e.g., biological fluids) or polar matrices into a nonpolar organic solvent. forensicresources.org An automated LLE method for THC and its metabolites from serum involved extraction with a hexane/ethyl acetate (B1210297) mixture. nih.gov Optimization of LLE involves selecting appropriate solvents (e.g., hexane, ethyl acetate, isobutanol), adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form to maximize its partitioning into the organic layer, and performing back-extraction steps for further cleanup. nih.govnih.gov

Solid-Phase Extraction (SPE) offers a more selective and often more easily automated alternative to LLE. bu.edu This technique involves passing a liquid sample through a solid sorbent material that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a different solvent. nih.gov For cannabinoids, hydrophobic sorbents like C18 or polymeric phases (e.g., Oasis HLB) are commonly used. unitedchem.comwaters.com Optimization involves selecting the sorbent, conditioning the sorbent, optimizing the pH of the sample load, choosing appropriate wash solvents to remove matrix components without losing the analyte, and selecting a strong elution solvent. waters.comnih.gov For example, a simplified SPE workflow using Oasis PRiME HLB has been developed for THC and its metabolites, which eliminates the need for sorbent conditioning and equilibration steps, thereby speeding up the process. waters.com

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids. nih.govPartitioning between a solid sorbent and a liquid mobile phase. bu.edu
Typical Solvents/Sorbents Hexane, ethyl acetate, isobutanol, methylene (B1212753) chloride. forensicresources.orgnih.govReversed-phase (C18, C8), polymeric (e.g., Oasis HLB), ion-exchange sorbents. nih.govunitedchem.comnih.gov
Key Optimization Steps Solvent selection, pH adjustment, solvent-to-sample ratio, mixing time. nih.govSorbent selection, sample pre-treatment (e.g., hydrolysis, protein precipitation), wash solvent composition, elution solvent selection. nih.govwaters.com
Advantages High capacity, low cost of materials.High selectivity, high concentration factors, lower solvent consumption, easily automated. bu.edu
Disadvantages Can be labor-intensive, may form emulsions, requires larger volumes of organic solvents. unitedchem.comSorbent cost can be higher, method development can be more complex.

Future Research Directions and Unexplored Avenues for Propyl Delta 8 Tetrahydrocannabinol

Elucidating Novel Pharmacological Targets and Undiscovered Mechanisms

The foundational pharmacological profile of propyl-delta(8)-tetrahydrocannabinol is still in its infancy, presenting a wide-open field for investigation. Initial research confirms that, like other THC isomers, it interacts with the endocannabinoid system, but the full extent and nuance of these interactions are unknown.

Known Interactions and Future Questions:

Cannabinoid Receptors: this compound is known to be a semisynthetic cannabinoid that exhibits affinity for the CB1 receptor. medchemexpress.com However, its binding affinity and efficacy (i.e., whether it is a full or partial agonist) compared to its pentyl (Δ8-THC) and heptyl (Δ8-THCP) homologs have not been thoroughly characterized. Future research must quantify its binding and activation at both CB1 and CB2 receptors. Studies comparing its potency at the CB2 receptor to its Δ9-propyl-THC counterpart would be particularly insightful, as research on pentyl homologs shows that while Δ8-THC is weaker at the CB1 receptor than Δ9-THC, they have similar potency at the CB2 receptor. youtube.com

Metabolism: Early studies in mice from 1980 identified the primary metabolic pathway as the production of 11-hydroxy-propyl-THCs, which are then oxidized to carboxylic acid metabolites. nih.gov This is similar to the metabolism of the pentyl homologues. nih.gov However, the specific cytochrome P450 (CYP) enzymes responsible for the metabolism of propyl-delta(8)-THC in humans are unknown. Identifying these enzymes is a critical research avenue, as it would allow for the prediction of potential drug-drug interactions. For instance, Δ8-THC has been found to inhibit CYP2J2, an enzyme that produces cardioprotective metabolites from endocannabinoids. oup.com Whether propyl-delta(8)-THC shares this activity is a crucial question for future studies.

Beyond Cannabinoid Receptors: The broader pharmacology of cannabinoids involves interactions with other receptor systems, including transient receptor potential (TRP) channels, peroxisome proliferator-activated receptors (PPARs), and G protein-coupled receptor 55 (GPR55). Investigating the activity of this compound at these alternative targets could reveal novel mechanisms of action and therapeutic possibilities distinct from its effects on CB1 and CB2 receptors.

Future pharmacological research should focus on comprehensive screening assays to build a complete receptor binding profile and functional activity map for this compound and its primary metabolites.

Development of Advanced Synthetic Strategies for Novel this compound Analogues

The synthesis of this compound is foundational for enabling its pharmacological and analytical study. While viable methods exist, there is considerable room for innovation to improve efficiency, stereoselectivity, and the generation of novel analogues for structure-activity relationship (SAR) studies.

Current and Future Synthetic Approaches:

Established Methods: A documented synthesis of n-propyl-delta-8-THC involves the condensation of (1S)-cis-verbenol with 5-n-propyl-1,3-dihydroxybenzene (propyl-olivetol). nih.gov Another established strategy uses the acid-catalyzed cyclization of the corresponding propyl-cannabidiol (CBD-C3 or CBDP). In some synthetic schemes for producing the more studied propyl-delta-9-THC, its regioisomer propyl-delta(8)-THC is synthesized first as a stable intermediate. future4200.com For example, one method notes that allowing a condensation reaction to proceed for an extended period (e.g., 48 hours) favors the formation of the Δ8 isomer. future4200.com

Improving Efficiency and Purity: A significant challenge in cannabinoid synthesis is controlling the formation of isomeric byproducts. nih.govwikipedia.org Future research should focus on developing more selective catalysts and reaction conditions to maximize the yield of propyl-delta(8)-THC while minimizing the co-production of propyl-delta-9-THC and other related isomers. The use of continuous-flow reactor technology, which has shown promise for improving the selectivity of Δ9-THC synthesis, could be a fruitful avenue for producing high-purity propyl-delta(8)-THC.

Novel Analogues: The synthesis of novel analogues is critical for understanding SAR. By modifying the structure of this compound—for instance, by altering the length and branching of the alkyl side chain or by adding substituents to the cannabinoid core—researchers can probe the structural requirements for binding to specific receptors. nih.govnih.gov Synthesizing a library of such analogues would provide invaluable tools for dissecting its pharmacology and potentially developing compounds with more desirable therapeutic profiles.

The table below outlines key compounds involved in the synthesis and analysis of this compound.

Compound NameAbbreviationRole
This compoundΔ8-THC-C3Target Compound of Interest
n-Propyl-delta-9-tetrahydrocannabinoln-Propyl-Δ9-THCIsomer and Synthetic Target
5-n-propyl-1,3-dihydroxybenzenePropyl-olivetolPrecursor for Synthesis
(1S)-cis-Verbenol-Reagent for Synthesis
Propyl-cannabidiolCBD-C3 / CBDPPrecursor for Synthesis
11-hydroxy-propyl-Δ8-THC11-OH-propyl-Δ8-THCPrimary Metabolite
9-carboxy-11-nor-Δ8-THC PropylPropyl-Δ8-THC-COOHCarboxylic Acid Metabolite

Innovation in Specialized Analytical Tools for this compound and its Metabolites

The ability to accurately and reliably detect and quantify this compound and its metabolites in various matrices is paramount for both research and potential future regulatory oversight. Given its structural similarity to other THC isomers and homologs, developing highly specific analytical methods is a significant challenge.

Current Capabilities and Unexplored Avenues:

Chromatographic Separation: The primary challenge in cannabinoid analysis is the chromatographic separation of numerous isomers that have very similar structures and properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose. nih.govrestek.com Recent comprehensive LC-MS/MS methods have been developed that can qualitatively identify Δ8-THC homologs, including tetrahydrocannabiphorol (THCP) and specifically Δ8-THCP, in blood and urine. oup.comresearchgate.net

Quantitative vs. Qualitative Analysis: While current methods can qualitatively detect the presence of propyl-delta(8)-THC, a major avenue for future innovation is the development and validation of robust quantitative methods. researchgate.net This requires the availability of certified reference materials for both the parent compound and its primary metabolites (e.g., 11-OH-propyl-Δ8-THC and propyl-Δ8-THC-COOH). nih.govrestek.com Establishing validated quantitative assays is essential for pharmacokinetic studies, toxicological assessments, and accurate product labeling.

High-Throughput Screening: As the number of cannabinoid analogues of interest grows, there is a need for higher-throughput analytical methods. Future research could focus on optimizing sample preparation techniques, such as micro-solid-phase extraction (μSPE), and reducing chromatographic run times to allow for the rapid screening of many samples. oup.com

Metabolite Identification: The 1980 mouse study identified several hepatic metabolites, but a complete metabolic profile in humans remains to be elucidated. nih.gov Advanced high-resolution mass spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, will be instrumental in identifying previously unknown metabolites in human biological samples, providing a more complete picture of the compound's biotransformation. nih.gov

Q & A

Q. How can researchers validate analytical methods for quantifying delta-8-THC in complex matrices like commercial oils?

A validated GC-MS/MS method using derivatization with BSTFA (1% TCMS) at 70°C for 20 minutes has been proposed, with selected transitions at m/z 386→330 and 386→303 for delta-8-THC . Method validation should include specificity, linearity, accuracy, precision, and robustness, adhering to FDA guidelines for cannabinoid analysis. Future studies must address inter-laboratory reproducibility and matrix effects in diverse oil samples.

Q. What are the primary challenges in synthesizing high-purity delta-8-THC, and how can impurities be minimized?

Delta-8-THC synthesis often yields contaminants such as delta-9-THC, residual solvents, and unidentified byproducts due to isomerization and incomplete purification . Optimizing reaction conditions (e.g., temperature, catalyst selection) and employing orthogonal purification techniques (e.g., HPLC, preparative GC) are critical. Stability studies indicate that delta-8-THC is prone to oxidation, requiring inert atmospheres and light-protected storage .

Q. How do the psychoactive effects of delta-8-THC compare pharmacologically to delta-9-THC?

Delta-8-THC exhibits ~50-75% of the psychoactivity of delta-9-THC due to structural differences in the double-bond position (C8 vs. C9), which alters receptor binding affinity at CB1 and CB2 . Preclinical models suggest reduced anxiety effects, but human data remain limited. Contradictory reports on potency highlight the need for standardized dosing in controlled trials .

Advanced Research Questions

Q. What experimental designs are recommended for assessing delta-8-THC pharmacokinetics in vivo?

Use radiolabeled delta-8-THC in animal models to track absorption, distribution, and metabolism. Key metabolites (e.g., 11-hydroxy-delta-8-THC) should be quantified via LC-MS/MS, with attention to interspecies variability in cytochrome P450 enzymes . Parallel studies comparing delta-8- and delta-9-THC are critical to isolate isomer-specific effects .

Q. How can researchers resolve contradictions in reported therapeutic efficacy of delta-8-THC across preclinical studies?

Discrepancies arise from variability in delivery methods (e.g., oral vs. inhalation), dosing regimens, and model systems. A meta-analysis of existing data, stratified by administration route and endpoint (e.g., antiemetic vs. analgesic effects), is advised. Standardized protocols, such as those in the NIH Cannabis Research Consortium, should be adopted .

Q. What strategies mitigate contamination risks in delta-8-THC products derived from hemp?

Implement QC/QA protocols aligned with Good Manufacturing Practices (GMP), including:

  • Batch testing for delta-9-THC (must be <0.3% dry weight) using USP-compliant HPLC methods .
  • Residual solvent analysis via headspace GC-MS to detect acetic acid or hexane .
  • Stability studies under accelerated conditions (40°C/75% RH) to monitor degradation .

Q. How can electronic structure studies inform the design of delta-8-THC analogs with enhanced stability?

Density functional theory (DFT) and random phase approximation (RPA) calculations reveal that delta-8-THC’s lower energy conformation reduces susceptibility to oxidation compared to delta-9-THC . Modifying the alkyl side chain (e.g., propyl vs. pentyl) may further stabilize the molecule while retaining receptor affinity .

Q. What are the limitations of current adverse event reporting systems for delta-8-THC, and how can they be improved?

The FDA’s FAERS database underreports delta-8-THC incidents due to inconsistent product labeling and consumer misidentification. Researchers should advocate for mandatory delta-8-THC-specific reporting fields and collaborate with poison control centers to aggregate case data .

Methodological Resources

  • Chromatography : USP methods for cannabinoid analysis recommend mobile phases with methanol, water, tetrahydrofuran, and acetonitrile (45:25:20:10) .
  • Reference Materials : NIST provides delta-8-THC spectral data (NIST Chemistry WebBook) for method calibration .
  • Synthesis Protocols : Continuous-flow chemistry using Lewis acid catalysts improves yield and reduces side reactions in delta-8-THC production .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.